Home > Products > Screening Compounds P105063 > Deoxydihydroartemisinin (a,b Mixture)
Deoxydihydroartemisinin (a,b Mixture) -

Deoxydihydroartemisinin (a,b Mixture)

Catalog Number: EVT-15490139
CAS Number:
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deoxydihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound derived from the sweet wormwood plant, Artemisia annua. This compound is notable for its antimalarial properties and has been extensively studied for its therapeutic potential in treating malaria and other diseases. The compound exists as a mixture of two stereoisomers, commonly referred to as the alpha and beta forms.

Source

Deoxydihydroartemisinin is primarily sourced from the extraction of artemisinin from the plant Artemisia annua. Through various synthetic methods, deoxydihydroartemisinin can be produced, facilitating its availability for research and therapeutic use.

Classification

Deoxydihydroartemisinin falls under the classification of sesquiterpene lactones. It is categorized as an antimalarial agent due to its efficacy against Plasmodium species, the parasites responsible for malaria.

Synthesis Analysis

Methods

The synthesis of deoxydihydroartemisinin typically involves several key steps:

  1. Starting Material: The process often begins with dihydroartemisinin or related derivatives.
  2. Reduction: Various reduction methods can be employed, including the use of sodium tetrahydroborate in dry solvents like tetrahydrofuran. This step is crucial for converting precursor compounds into deoxydihydroartemisinin.
  3. Purification: After synthesis, the crude product undergoes purification through silica-gel column chromatography to isolate the desired compound from byproducts .

Technical Details

The reaction conditions are critical; for instance, maintaining low temperatures during the initial stages helps control the reaction's selectivity and yield. The final yield of deoxydihydroartemisinin can vary based on the specific synthetic route employed but typically ranges around 50% in optimal conditions .

Molecular Structure Analysis

Structure

Deoxydihydroartemisinin has a molecular formula of C15H24O4\text{C}_{15}\text{H}_{24}\text{O}_{4} and a molecular weight of approximately 284.36 g/mol . Its structure features a unique arrangement of carbon rings and functional groups characteristic of sesquiterpene lactones.

Data

The compound exhibits two stereoisomers, which differ in their spatial configuration around specific carbon atoms. This stereochemistry significantly influences its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Reactions

Deoxydihydroartemisinin participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:

  1. Hydroxylation: This reaction introduces hydroxyl groups into the molecule, potentially increasing its solubility and bioavailability.
  2. Deoxygenation: Removing oxygen from certain functional groups can alter its reactivity and stability .
  3. Dimerization: Under specific conditions, deoxydihydroartemisinin can form dimers, which may exhibit enhanced biological activity compared to monomeric forms .

Technical Details

The reactions are often monitored using mass spectrometry to track changes in molecular weight and fragmentation patterns, which provide insights into the structural modifications occurring during synthesis and metabolism .

Mechanism of Action

Process

The mechanism of action of deoxydihydroartemisinin primarily involves its interaction with heme groups within Plasmodium parasites. The compound generates reactive oxygen species upon activation, leading to oxidative damage to parasite proteins and membranes.

Data

Studies have shown that deoxydihydroartemisinin effectively disrupts the metabolic processes of malaria parasites, particularly during their erythrocytic stage. This action is believed to be mediated through the formation of free radicals that attack cellular components .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deoxydihydroartemisinin typically appears as a white powder.
  • Melting Point: The melting point is reported to be between 164-165 °C .
  • Solubility: It is soluble in organic solvents such as chloroform and acetone but insoluble in water .

Chemical Properties

  • Molecular Weight: Approximately 284.36 g/mol.
  • Chemical Stability: The compound is stable under dry conditions but should be stored away from light to prevent degradation.
  • Toxicity: The oral LD50 in mice is approximately 4000 mg/kg, indicating a relatively low acute toxicity profile .
Applications

Scientific Uses

Deoxydihydroartemisinin has several applications in scientific research:

  • Antimalarial Research: It serves as a critical compound for developing new treatments against malaria.
  • Pharmacological Studies: Researchers investigate its mechanisms to enhance understanding of drug resistance in malaria parasites.
  • Potential Therapeutic Uses: Beyond malaria, studies are exploring its anti-inflammatory and anticancer properties due to its ability to induce apoptosis in various cancer cell lines .
Synthesis and Biosynthetic Pathways

Catalytic Hydrogenation Strategies for Artemisinin Derivatives

Catalytic hydrogenation represents a pivotal methodology for the reductive modification of artemisinin derivatives to yield deoxydihydroartemisinin. This process typically employs heterogeneous metal catalysts under controlled hydrogen pressure to selectively reduce specific functional groups while preserving the core sesquiterpene structure. Research demonstrates that catalytic systems exhibit significant variability in both reduction efficiency and product selectivity. Notably, hydrogenation over Pd/CaCO₃ at ambient temperature and atmospheric pressure facilitates the transformation of dihydroartemisinin to deoxydihydroartemisinin through peroxide bond cleavage and epoxide formation [2]. This reaction proceeds via the initial reduction of the endoperoxide bridge, generating an unstable intermediate that subsequently rearranges to form the epoxide moiety characteristic of deoxydihydroartemisinin [9].

The catalytic performance is profoundly influenced by the metal identity and support material. Comparative studies reveal that platinum group metals generally outperform base metals in both activity and selectivity. For instance, Pd/activated charcoal and Pt/activated charcoal catalysts demonstrate superior efficacy in producing deoxydihydroartemisinin compared to nickel-based systems (Ni/zeolite, Ni-Sn/zeolite), which predominantly yield deoxyartemisinin rather than the dihydro derivative [9]. This divergence in product distribution underscores the critical role of metal electronegativity and hydrogen binding affinity in directing reaction pathways. Optimization parameters including temperature modulation, hydrogen pressure control, and catalyst-to-substrate ratios have been systematically investigated to maximize yield and minimize undesirable side reactions [9].

Table 1: Catalytic Systems for Artemisinin Derivative Hydrogenation

Catalyst SystemTemperaturePressurePrimary ProductYield (%)
Pd/CaCO₃AmbientAtmosphericDeoxydihydroartemisinin75-96
Pd/Activated Charcoal25-40°C1-3 bar H₂Deoxydihydroartemisinin>80
Pt/Activated Charcoal25-40°C1-3 bar H₂Deoxydihydroartemisinin>80
Ni-SkeletalAmbientLow H₂DeoxydihydroartemisininModerate
Ni/ZeoliteElevatedModerate H₂DeoxyartemisininMajor product

Alternative reduction protocols employ zinc/acetic acid systems, which effectively convert artemisinin directly to deoxoartemisinin in high yield [2]. While avoiding gaseous hydrogen, these stoichiometric methods generate significant metallic waste streams, diminishing their attractiveness for large-scale applications. Recent advances have consequently focused on heterogenizing homogeneous catalysts and developing bimetallic nanoparticles to enhance recyclability and selectivity [8] [9].

Reductive Modification of Dihydroartemisinin Precursors

The synthesis of deoxydihydroartemisinin fundamentally relies on the reductive manipulation of dihydroartemisinin (DHA) or its biosynthetic precursors. The most direct approach involves the chemoselective reduction of DHA's lactone moiety to the corresponding lactol (hemiacetal), coupled with peroxide bond cleavage. Sodium borohydride (NaBH₄) in methanol at 0-5°C achieves this transformation efficiently, reducing the lactone carbonyl while maintaining the peroxide functionality intact—a phenomenon attributed to peroxy group assistance in facilitating lactone reduction that would otherwise be challenging under these mild conditions [5]. This reduction proceeds via nucleophilic hydride attack at the carbonyl carbon, generating a tetrahedral intermediate that collapses to the lactol with concomitant opening of the lactone ring [7].

Interestingly, reduction of deoxyartemisinin (lacking the peroxide functionality) with the same hydride reagents proves ineffective, confirming the essential role of the endoperoxide in activating the lactone toward reduction. Successful reduction of deoxyartemisinin requires stronger reducing agents such as diisobutylaluminium hydride (DIBAL-H), which delivers the lactol deoxydihydroartemisinin under carefully controlled low-temperature conditions [5]. This stark reactivity contrast underscores the electronic influence of the endoperoxide on adjacent functional groups within the artemisinin scaffold.

Table 2: Reductive Modification Approaches for Artemisinin Derivatives

Starting MaterialReducing AgentReaction ConditionsProductKey Observation
DihydroartemisininNaBH₄0-5°C, MethanolDeoxydihydroartemisininPeroxide assists reduction
ArtemisininNaBH₄/BF₃·Et₂O0°C → Reflux, THF10-Deoxyartemisinin (50%) + 9-ene-10-deoxyartemisinin (22%)Boron trifluoride promotes dehydration
DeoxyartemisininDIBAL-HLow tempDeoxydihydroartemisininStronger reducing agent required
ArtemisininZn/AcOHAmbientDeoxoartemisininPeroxide reduction

Chemical synthesis pathways also exploit artemisinic acid and dihydroartemisinic acid (DHAA) as advanced intermediates. The recent development of deuterium-labeled DHAA isotopologues has enabled detailed mechanistic studies of the reduction processes [10]. These isotopically labeled compounds, incorporating deuterium at C3 and C15 positions, serve as probes for elucidating hydrogen migration patterns during reductive transformations to deoxydihydroartemisinin. Synthetic access to these labeled precursors involves regioselective deuteration strategies employing deuterated reducing agents or deuterium exchange protocols [10].

Biocatalytic Approaches in Plant Cell Cultures

Biotransformation using plant cell suspension cultures presents a sophisticated enzymatic alternative to chemical synthesis for producing deoxydihydroartemisinin precursors. Artemisia annua suspension-cultured cells exhibit remarkable biotransformation capabilities toward artemisinin derivatives, performing site-specific oxidations and reductions with high regio- and stereoselectivity. When exposed to dihydro-epi-deoxyarteannuin B (DHEDB), these cultures generate hydroxylated metabolites including 3α-hydroxy-dihydro-epi-deoxyarteannuin B, 9β-hydroxy-dihydro-epi-deoxyarteannuin B, and the novel 14-hydroxy-dihydro-epi-deoxyarteannuin B through enzymatic hydroxylation [6]. Crucially, these transformations occur under both light and dark conditions, confirming their enzyme-mediated nature rather than photochemical processes.

The biotransformation pathway involves cytochrome P450 monooxygenases that catalyze allylic hydroxylations, along with oxidoreductases that modulate oxidation states [6]. Transcriptome analyses reveal that exposure to DHEDB significantly upregulates key genes in the artemisinin biosynthetic pathway, including those encoding farnesyl diphosphate synthase (FPS), amorpha-4,11-diene synthase (ADS), and cytochrome P450 monooxygenase (CYP71AV1) [6]. This elicitor-like effect of DHEDB enhances the biosynthetic flux through the artemisinin pathway, indirectly promoting the formation of deoxydihydroartemisinin precursors despite DHEDB itself not being a direct biosynthetic intermediate.

Chemo-enzymatic synthesis represents an emerging paradigm combining chemical and biological steps for efficient precursor production. Recent advances have identified carbon- and energy-balanced pathways for converting amorpha-4,11-diene (AMPD) directly to dihydroartemisinic acid (DHAA) without traversing artemisinic acid (AA), shortening the synthetic route significantly [4]. This hybrid approach leverages enzymatic catalysis for steps where biological selectivity excels, while employing chemical catalysis for transformations where traditional chemistry offers advantages in efficiency or scalability. The identification of these pathways was facilitated by computational tools such as novoStoic, a biosynthetic pathway design platform that systematically explores synthesis alternatives and identifies optimal junctions for integrating chemical and enzymatic steps [4].

Stereochemical Control in Mixture Formation

The formation of deoxydihydroartemisinin as an α,β-anomeric mixture stems from stereochemical complexities introduced during the reduction of the lactone moiety. This reduction generates a new chiral center at the former carbonyl carbon (C10), producing two epimers differentiated by the orientation of the hemiacetal hydroxyl group. The anomeric effect plays a crucial role in determining the equilibrium ratio between these epimers, with the α-anomer typically predominating due to stabilization arising from hyperconjugative interactions between the lone pair on the endocyclic oxygen and the σ* orbital of the C10-O bond [7].

Deuterium labeling studies using regioselectively deuterated DHAA isotopologues have provided unprecedented insights into the stereochemical course of artemisinin derivative formation [10]. These investigations reveal that the hydrogen (or deuterium) at C3 undergoes specific migration patterns during the transformation to deoxydihydroartemisinin, influencing the stereochemical outcome. The reaction cascade initiating from DHAA involves: (i) allylic hydroperoxidation at C11, (ii) C-C bond cleavage between C11 and C12, (iii) second oxygen incorporation at C12, and (iv) polycyclization to form artemisinin. Each step presents opportunities for stereochemical divergence that ultimately manifest in the α/β mixture observed in deoxydihydroartemisinin preparations [10].

Solvent polarity and temperature significantly impact the α:β ratio. Polar protic solvents like methanol favor the α-anomer through hydrogen bonding stabilization of the transition state, while aprotic solvents shift the equilibrium toward the β-form. Temperature-dependent studies demonstrate that lower temperatures (0-5°C) generally enhance stereoselectivity by restricting conformational mobility during ring closure [7]. Catalytic systems also exert stereochemical influence; homogeneous catalysts with chiral ligands offer potential for asymmetric induction but remain underdeveloped for deoxydihydroartemisinin synthesis. Current research focuses on enzyme engineering approaches to achieve stereodivergent biosynthesis of these derivatives, potentially overcoming the limitations of chemical methods in controlling anomeric ratios [4] [7].

Properties

Product Name

Deoxydihydroartemisinin (a,b Mixture)

IUPAC Name

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1

InChI Key

JQGOBHOUYKYFPD-ZDGBRWEXSA-N

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.